2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
Description
2-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative characterized by a bicyclic indenone core with a fluorine atom at position 2 and a methoxy group at position 4. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its physicochemical properties, such as lipophilicity, dipole moment, and hydrogen-bonding capacity.
Properties
CAS No. |
295779-80-5 |
|---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO2/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9H,5H2,1H3 |
InChI Key |
QTYWNOYKJNNGGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-methoxybenzaldehyde and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the indanone ring structure.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-5-methoxybenzoic acid, while reduction could produce 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
Medicinal Chemistry
This compound exhibits significant potential in medicinal chemistry due to its biological activities. Preliminary studies indicate that it may serve as a lead compound for the development of pharmaceuticals targeting specific biological pathways.
Anticancer Activity
Research has shown that compounds related to 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one can inhibit tumor cell growth. For instance, derivatives have been evaluated for their antimitotic activity against human cancer cell lines, demonstrating promising results with low GI50 values, indicating effective inhibition of cell proliferation .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. The fluorine atom enhances binding affinity to certain molecular targets, modulating enzyme activity and offering therapeutic avenues for diseases such as cancer and metabolic disorders .
Materials Science
In materials science, 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is explored for its electronic and optical properties. Its unique structural features allow for modifications that can lead to materials with tailored functionalities.
Organic Electronics
The compound can be utilized in the development of organic semiconductor materials due to its conjugated system, which may enhance charge mobility in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biological Studies
The compound's structural similarity to biologically active molecules makes it a valuable tool in biological research.
Receptor Binding Studies
Studies have indicated that 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one can be used to investigate receptor interactions and binding mechanisms. Its ability to form hydrogen bonds due to the presence of the methoxy group enhances its potential as a ligand in receptor studies .
Synthesis and Chemical Reactions
The synthesis of 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. Common methods include:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Sodium borohydride | Alcohols |
| Substitution | Nucleophiles (amines) | Substituted indanone derivatives |
These reactions highlight the compound's versatility in synthetic chemistry, allowing for the creation of various derivatives with enhanced properties .
Case Study 1: Antitumor Activity Assessment
In a study conducted by the National Cancer Institute (NCI), derivatives of 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one were tested against a panel of cancer cell lines. The results indicated significant growth inhibition rates, suggesting that modifications could yield potent anticancer agents .
Case Study 2: Receptor Interaction Studies
Another study focused on the interaction of this compound with hypoxia-inducible factor (HIF) pathways, demonstrating its potential as a modulator in conditions related to ischemia and inflammation . The findings support further exploration into its therapeutic applications.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the indanone scaffold significantly impacts biological activity and chemical reactivity. Key comparisons include:
Key Observations :
- Methoxy Group : The methoxy group at C5 enhances lipophilicity, improving membrane permeability compared to hydroxy-substituted analogs (e.g., ).
Physicochemical Properties
- Lipophilicity: The methoxy group increases logP compared to hydroxy-substituted indanones, enhancing bioavailability.
- Stability : Fluorine at C2 may confer greater oxidative stability than halogenated analogs with substituents at more reactive positions (e.g., 5-bromo-7-methoxy in ).
Comparative Data Table
Biological Activity
2-Fluoro-5-methoxy-2,3-dihydro-1H-indene-1-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with the molecular formula and a molecular weight of approximately 180.18 g/mol. The presence of a fluorine atom at the 2-position and a methoxy group at the 5-position contributes to its reactivity and interaction with biological targets.
The biological activity of 2-fluoro-5-methoxy-2,3-dihydro-1H-indene-1-one is primarily attributed to its ability to interact with specific enzymes or receptors. The fluorine atom enhances the compound's capacity to form hydrogen bonds, which can modulate enzyme or receptor activity. Research indicates that this compound may act as a microtubule-destabilizing agent, similar to other indene derivatives that inhibit tubulin polymerization at the colchicine site .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-fluoro-5-methoxy-2,3-dihydro-1H-indene-1-one. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of this compound could inhibit cell growth by inducing apoptosis and causing cell cycle arrest at the G2/M phase .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12d | K562 | 0.06 | Apoptosis induction |
| 12j | MDA-MB-231 | 0.10 | Microtubule destabilization |
| 12q | HepG2 | 0.05 | Cell cycle arrest |
In one study, compound 12d demonstrated an inhibition rate of approximately 78.82% against K562 cells at a concentration of 0.1 µM, indicating potent anticancer properties .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been investigated for antimicrobial properties. Studies have shown that derivatives based on the indanone framework exhibit significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Tubulin Polymerization Inhibition : A series of dihydro-1H-indene derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. Among them, compounds similar to 2-fluoro-5-methoxy-2,3-dihydro-1H-indene-1-one showed promising results as microtubule-destabilizing agents with effective antiproliferative activities against cancer cell lines .
- Apoptosis Induction in K562 Cells : Research involving Annexin V-FITC staining revealed that treatment with compound 12d led to a significant increase in apoptotic cells, demonstrating its potential as an anticancer agent through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
